molecular formula C11H20ClNO2 B1397367 3-Pyrrolidinylmethyl cyclopentanecarboxylate hydrochloride CAS No. 1220038-35-6

3-Pyrrolidinylmethyl cyclopentanecarboxylate hydrochloride

Cat. No.: B1397367
CAS No.: 1220038-35-6
M. Wt: 233.73 g/mol
InChI Key: DNDRROGEOSKJDE-UHFFFAOYSA-N
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Description

3-Pyrrolidinylmethyl cyclopentanecarboxylate hydrochloride is a synthetic compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.735 g/mol This compound is known for its unique structure, which includes a pyrrolidine ring and a cyclopentane carboxylate group

Preparation Methods

The synthesis of 3-Pyrrolidinylmethyl cyclopentanecarboxylate hydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine rings . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3-Pyrrolidinylmethyl cyclopentanecarboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products .

Scientific Research Applications

3-Pyrrolidinylmethyl cyclopentanecarboxylate hydrochloride has been explored for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential effects on various biological pathways and targets. In medicine, it is investigated for its potential therapeutic applications, including its use as a dissociative anesthetic. Additionally, it has industrial applications in the production of various chemical products .

Mechanism of Action

The mechanism of action of 3-Pyrrolidinylmethyl cyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on muscarinic receptors, leading to effects such as mydriasis and cycloplegia . The compound’s unique structure allows it to bind to these targets with high affinity, resulting in its observed biological effects.

Comparison with Similar Compounds

3-Pyrrolidinylmethyl cyclopentanecarboxylate hydrochloride can be compared with other similar compounds, such as pyrrolidine derivatives and cyclopentane carboxylates. These compounds share structural similarities but may differ in their biological activities and applications. For example, pyrrolidine derivatives are widely used in medicinal chemistry for their diverse biological profiles . The unique combination of the pyrrolidine ring and cyclopentane carboxylate group in this compound distinguishes it from other related compounds .

Properties

IUPAC Name

pyrrolidin-3-ylmethyl cyclopentanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-11(10-3-1-2-4-10)14-8-9-5-6-12-7-9;/h9-10,12H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDRROGEOSKJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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